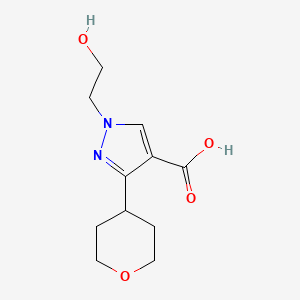
1-(2-Hydroxyethyl)-3-(oxan-4-yl)pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(2-Hydroxyethyl)-3-(oxan-4-yl)pyrazole-4-carboxylic acid" is a derivative of pyrazole carboxylic acid, which is a core structure in various pharmacologically active compounds and is of significant interest in medicinal chemistry. The pyrazole ring is a versatile scaffold that can be functionalized to produce a wide range of derivatives with potential biological activities .
Synthesis Analysis
The synthesis of pyrazole carboxylic acid derivatives typically involves the functionalization of the pyrazole core. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding amide or ester derivatives can be achieved through reactions with N-nucleophiles or alcohols . Improved synthesis methods have been reported, such as the conversion of ethyl cyanoacetate and triethyl orthoformate into 1H-pyrazole-4-carboxylic acid with a high yield of 97.1% . These methods provide a foundation for the synthesis of the specific compound , although the exact synthesis route for "1-(2-Hydroxyethyl)-3-(oxan-4-yl)pyrazole-4-carboxylic acid" is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and sometimes X-ray crystallography . These techniques allow for the determination of the compound's structure, including the position of substituents on the pyrazole ring and the nature of functional groups attached to it.
Chemical Reactions Analysis
Pyrazole carboxylic acids and their derivatives undergo various chemical reactions, including cyclocondensation to form pyrazolo[3,4-d]pyridazines , reactions with aminophenols to form N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides , and reactions with hydroxylamines and carbazates to form a range of N-substituted carboxamides and carbohydrazides . These reactions are typically catalyzed by bases and can yield a variety of products depending on the reactants and conditions used.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as ionization constants and biological activity, can be influenced by the nature of the substituents on the pyrazole ring. For example, the hydroxy-1,2,5-oxadiazolyl moiety has been investigated as a bioisoster for the carboxyl group, with target compounds showing similar pKa values to GABA and demonstrating weak agonist profiles at GABA(A) receptors . The nonlinear optical properties of pyrazole derivatives can also be of interest, as seen in a study of a pyrazole carbothioic O-acid derivative, which showed a small energy gap between the frontier molecular orbitals .
Scientific Research Applications
Synthesis and Biological Applications
Pyrazole carboxylic acid derivatives, including those similar to 1-(2-Hydroxyethyl)-3-(oxan-4-yl)pyrazole-4-carboxylic acid, are significant due to their versatile synthetic applicability and biological activities. These compounds serve as scaffold structures in heterocyclic compounds, exhibiting a range of biological activities such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. Their synthesis and the diverse biological applications underscore the importance of these compounds in medicinal chemistry, providing a guide for future research in this domain (Cetin, 2020).
Antioxidant, Microbiological, and Cytotoxic Activity of Carboxylic Acids
The study of natural carboxylic acids derived from plants, which may include derivatives similar to the compound , reveals that these compounds possess significant antioxidant, antimicrobial, and cytotoxic activities. The structural differences among selected carboxylic acids significantly affect their biological activities, indicating the potential of these compounds in developing treatments or applications in the fields of food preservation, pharmaceuticals, and more. This research highlights the importance of understanding the structure-activity relationships to harness the full potential of carboxylic acids in various scientific and therapeutic applications (Godlewska-Żyłkiewicz et al., 2020).
Levulinic Acid in Drug Synthesis
Levulinic acid, derived from biomass, showcases the flexibility and diversity of carboxylic acids in drug synthesis. It highlights the role of such compounds in reducing the cost of drug synthesis and simplifying reaction steps, demonstrating the untapped potential of carboxylic acids like 1-(2-Hydroxyethyl)-3-(oxan-4-yl)pyrazole-4-carboxylic acid in the field of medicine. This opens up avenues for the application of such compounds in cancer treatment, medical materials, and other medical fields, underlining their significance as raw materials or intermediates in drug synthesis (Zhang et al., 2021).
properties
IUPAC Name |
1-(2-hydroxyethyl)-3-(oxan-4-yl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c14-4-3-13-7-9(11(15)16)10(12-13)8-1-5-17-6-2-8/h7-8,14H,1-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYXBRIRTCWIRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NN(C=C2C(=O)O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-3-(oxan-4-yl)pyrazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


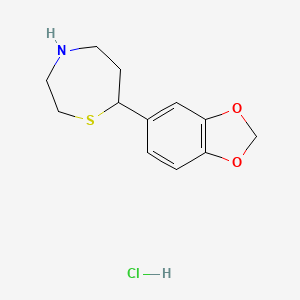
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2508109.png)
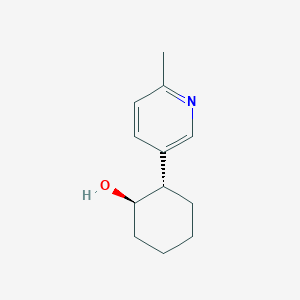
![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea](/img/structure/B2508111.png)
![N-[1-(Oxan-4-yl)propan-2-yl]but-2-ynamide](/img/structure/B2508112.png)
![N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2508113.png)

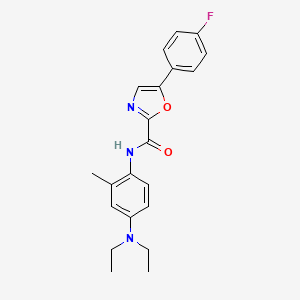
![1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2508116.png)

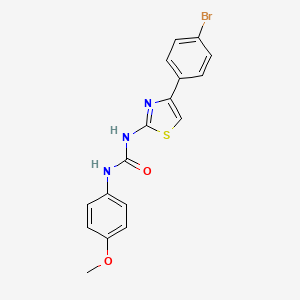
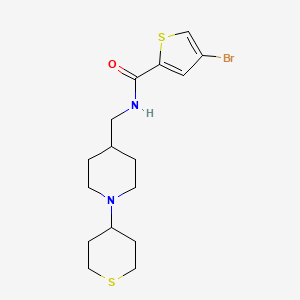
![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2508124.png)